molecular formula C9H15NO3 B6224554 (1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 2763891-24-1

(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No. B6224554
CAS RN: 2763891-24-1
M. Wt: 185.2
InChI Key:
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Description

(1R,4R)-4-(Methylcarbamoyl)cyclohexane-1-carboxylic acid, or MCCH, is an organic compound that has been used in a variety of scientific and industrial applications. MCCH is a cyclic monocarboxylic acid, and is a derivative of cyclohexane. It is a colorless and crystalline compound with a molecular weight of 168.2 g/mol. MCCH is soluble in water, alcohol, and most organic solvents, and it is relatively stable in air and light.

Scientific Research Applications

MCCH has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and chemical analysis. MCCH has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. MCCH has also been used in the synthesis of a variety of inorganic compounds, including catalysts and pigments. MCCH has also been used in the synthesis of a variety of polymers, including polyurethanes and polyesters.

Mechanism of Action

MCCH acts as a catalyst in a variety of reactions, including the reaction of cyclohexanone with methyl isocyanate and the reaction of cyclohexanone with an acid catalyst. MCCH acts as an acid catalyst, which increases the rate of the reaction. MCCH also acts as a nucleophile, which increases the reactivity of the reaction.
Biochemical and Physiological Effects
MCCH has been found to have no significant biochemical or physiological effects in humans or animals. MCCH is not toxic and does not have any known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The use of MCCH in laboratory experiments has several advantages. MCCH is relatively stable in air and light, and it is soluble in a variety of solvents. MCCH is also relatively inexpensive, and it can be easily synthesized using a variety of methods. The main limitation of MCCH is its low solubility in water, which can limit its use in certain applications.

Future Directions

MCCH has a variety of potential applications in the scientific and industrial fields. MCCH can be used as a starting material for the synthesis of a variety of organic and inorganic compounds, including pharmaceuticals and polymers. MCCH can also be used as a catalyst in a variety of organic and inorganic reactions. Additionally, MCCH can be used in the synthesis of a variety of polymers, including polyurethanes and polyesters. Finally, MCCH can be used in the synthesis of a variety of pigments and catalysts.

Synthesis Methods

MCCH can be synthesized using a variety of methods, including the reaction of cyclohexanone with methyl isocyanate and the reaction of cyclohexanone with methyl isocyanate and an acid catalyst. The most common method of synthesis is the reaction of cyclohexanone with methyl isocyanate and an acid catalyst. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures and pressures. The reaction yields MCCH as a colorless, crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid involves the conversion of a cyclohexanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methyl isocyanate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methyl isocyanate in the presence of sodium borohydride to form (1r,4r)-4-(methylcarbamoyl)cyclohexanone.", "Step 2: The resulting intermediate is then hydrolyzed with hydrochloric acid to form (1r,4r)-4-(methylcarbamoyl)cyclohexanone hydrochloride.", "Step 3: The hydrochloride salt is then neutralized with sodium hydroxide to form the free acid, (1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid.", "Step 4: The final product is purified by recrystallization from ethanol and water." ] }

CAS RN

2763891-24-1

Molecular Formula

C9H15NO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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